molecular formula C8H5BrF4 B061618 4-Fluoro-3-(trifluoromethyl)benzyl bromide CAS No. 184970-26-1

4-Fluoro-3-(trifluoromethyl)benzyl bromide

Cat. No. B061618
M. Wt: 257.02 g/mol
InChI Key: JVQDTRQMKZMBAU-UHFFFAOYSA-N
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Description

4-Fluoro-3-(trifluoromethyl)benzyl bromide is a useful building block in organic synthesis . It is also known by the synonyms α′-Bromo-α,α,α-trifluoro-p-xylene, and 4-(Bromomethyl)benzotrifluoride . The compound has a molecular weight of 239.03 .


Synthesis Analysis

The compound is used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles with antiviral activities. It is also used to prepare 2-[(4-diarylmethoxy)phenyl]benzimidazoles as potent inhibitors of hepatitis C virus NS5B polymerase .


Molecular Structure Analysis

The linear formula of the compound is CF3C6H4CH2Br . The InChI key, which is a unique identifier for the compound, is IKSNDOVDVVPSMA-UHFFFAOYSA-N .


Chemical Reactions Analysis

The compound can undergo various reactions due to the presence of the bromine atom, which is a good leaving group. It can participate in nucleophilic substitution reactions, among others .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature. It has a refractive index of 1.484 (lit.), a boiling point of 65-69 °C/5 mmHg (lit.), a melting point of 29-33 °C (lit.), and a density of 1.546 g/mL at 25 °C (lit.) .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Field:

Medicinal chemistry and pharmaceutical research.

Summary:

4-Fluoro-3-(trifluoromethyl)benzyl bromide serves as a valuable intermediate in the synthesis of various bioactive compounds. Researchers use it to create derivatives with potential pharmacological activities.

Experimental Procedures:

    Synthesis of Target Compounds:

    • For example, it can be used to synthesize 1-(substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles with antiviral properties .

Results:

Materials Science

Field:

Surface modification and materials functionalization.

Summary:

4-Fluoro-3-(trifluoromethyl)benzyl bromide is employed to modify surfaces or functionalize materials.

Experimental Procedures:

Results:

These are just three of the six applications. If you’d like to explore more, feel free to ask

Safety And Hazards

The compound is considered hazardous. It causes severe skin burns and eye damage. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection when handling it .

Future Directions

The compound is a useful building block in organic synthesis, particularly in the synthesis of antiviral compounds and inhibitors of hepatitis C virus NS5B polymerase . Therefore, it could be used in the development of new antiviral drugs in the future.

properties

IUPAC Name

4-(bromomethyl)-1-fluoro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF4/c9-4-5-1-2-7(10)6(3-5)8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQDTRQMKZMBAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372157
Record name 4-Fluoro-3-(trifluoromethyl)benzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-(trifluoromethyl)benzyl bromide

CAS RN

184970-26-1
Record name 4-(Bromomethyl)-1-fluoro-2-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=184970-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-3-(trifluoromethyl)benzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 184970-26-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
W Zhao - 2021 - search.proquest.com
GPCR regulates numerous diverse physiological processes relevant to diabetes, obesity, Alzheimer's diseases, and several central nervous system disorders and targets proteins in …
Number of citations: 2 search.proquest.com
TR Hodges, JR Abbott, AJ Little, D Sarkar… - Journal of medicinal …, 2018 - ACS Publications
Son of sevenless homologue 1 (SOS1) is a guanine nucleotide exchange factor that catalyzes the exchange of GDP for GTP on RAS. In its active form, GTP-bound RAS is responsible …
Number of citations: 41 pubs.acs.org

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